molecular formula C11H17NO3 B1517217 2-{[(2,5-Dimethoxyphenyl)methyl]amino}ethan-1-ol CAS No. 40171-90-2

2-{[(2,5-Dimethoxyphenyl)methyl]amino}ethan-1-ol

Cat. No.: B1517217
CAS No.: 40171-90-2
M. Wt: 211.26 g/mol
InChI Key: JVWUNGHEVLANLA-UHFFFAOYSA-N
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Description

2-{[(2,5-Dimethoxyphenyl)methyl]amino}ethan-1-ol is a chemical compound with the molecular formula C11H17NO3 and a molecular weight of 211.26 g/mol. This compound is characterized by its phenyl ring substituted with two methoxy groups and an aminoethanol moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{[(2,5-Dimethoxyphenyl)methyl]amino}ethan-1-ol typically involves the reaction of 2,5-dimethoxybenzaldehyde with ethylene glycol in the presence of a reducing agent such as sodium borohydride. The reaction proceeds through the formation of an intermediate imine, which is then reduced to the final product.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-{[(2,5-Dimethoxyphenyl)methyl]amino}ethan-1-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Oxidation of the compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions typically yield alcohols or amines.

  • Substitution: Substitution reactions can produce various alkylated derivatives.

Scientific Research Applications

2-{[(2,5-Dimethoxyphenyl)methyl]amino}ethan-1-ol has several applications in scientific research, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound can be used as a probe in biological studies to investigate cellular processes.

  • Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

2-{[(2,5-Dimethoxyphenyl)methyl]amino}ethan-1-ol is structurally similar to other compounds such as 2-[(3,4-dimethoxyphenyl)methyl]amino]ethan-1-ol and 2-[(2,5-dimethoxyphenyl)methyl]amino]ethanol. These compounds share the common feature of having a phenyl ring with methoxy groups and an aminoethanol moiety. the position of the methoxy groups and the specific substituents on the phenyl ring can lead to differences in their chemical properties and biological activities.

Comparison with Similar Compounds

  • 2-[(3,4-dimethoxyphenyl)methyl]amino]ethan-1-ol

  • 2-[(2,5-dimethoxyphenyl)methyl]amino]ethanol

  • 2-[(2,5-dimethoxyphenyl)methyl]amino]ethan-1-ol

Properties

IUPAC Name

2-[(2,5-dimethoxyphenyl)methylamino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-14-10-3-4-11(15-2)9(7-10)8-12-5-6-13/h3-4,7,12-13H,5-6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVWUNGHEVLANLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)CNCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901254035
Record name 2-[[(2,5-Dimethoxyphenyl)methyl]amino]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901254035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40171-90-2
Record name 2-[[(2,5-Dimethoxyphenyl)methyl]amino]ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40171-90-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[(2,5-Dimethoxyphenyl)methyl]amino]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901254035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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